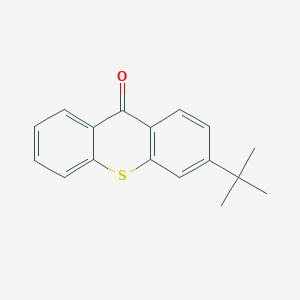

3-Tert-butyl-9h-thioxanthen-9-one

Description

Contextualization of Thioxanthen-9-one (B50317) Core Structures

The foundational structure of 3-Tert-butyl-9H-thioxanthen-9-one is the thioxanthen-9-one scaffold. This tricyclic system consists of two benzene (B151609) rings fused to a central sulfur-containing ring with a ketone group. Thioxanthen-9-ones are known for their robust chemical and thermal stability and their intriguing photophysical properties. They are bioisosteres of xanthones, a class of naturally occurring compounds, which has spurred interest in their biological activities. nih.gov The presence of the sulfur atom and the carbonyl group are key to their electronic behavior, influencing their absorption and emission of light. researchgate.net This makes them particularly suitable for applications in photochemistry.

Thioxanthen-9-one and its derivatives are recognized as highly efficient Type II photoinitiators. rsc.org Upon absorption of light, they transition to an excited state. In this state, they can interact with a co-initiator, typically a hydrogen donor like an amine, to generate free radicals. These radicals then initiate the polymerization of monomers. mdpi.comresearchgate.net The efficiency of this process is a critical factor in their application in UV curing technologies for inks, coatings, and adhesives. tandfonline.com

Significance of Tertiary Butyl Substitution in Chemical Compounds

The introduction of a tertiary butyl group (–C(CH₃)₃) onto a parent molecule can significantly alter its physical and chemical properties. This bulky alkyl group is widely utilized in organic chemistry for several strategic reasons:

Steric Hindrance: The large size of the tert-butyl group can provide steric shielding, influencing the reactivity of nearby functional groups and directing the regioselectivity of chemical reactions.

Increased Lipophilicity: The nonpolar nature of the tert-butyl group enhances the compound's solubility in organic solvents and its lipophilicity (fat-solubility). This is a crucial factor in biological applications, as it can affect how a molecule interacts with cell membranes.

Modulation of Electronic Properties: While primarily known for its steric effects, the tert-butyl group can also exert a modest electron-donating inductive effect, which can influence the electronic distribution within the aromatic system of the thioxanthen-9-one core.

In the context of this compound, the tert-butyl group enhances its lipophilicity and provides steric bulk, which in turn influences its physicochemical properties and potential biological activity.

Historical Development and Emerging Research Trajectories of Thioxanthen-9-one Derivatives

The study of thioxanthen-9-one as a photoinitiator dates back to the early 1980s, with initial research focusing on the impact of different substituents and the use of various amine co-initiators. rsc.org These early studies laid the groundwork for the development of a wide range of thioxanthen-9-one derivatives with tailored properties for photocuring applications.

In recent years, research into thioxanthen-9-one derivatives has expanded beyond their role as photoinitiators. The inherent biological activity of the thioxanthene (B1196266) scaffold has led to investigations into their potential as therapeutic agents. Derivatives have been explored for their antipsychotic, antidepressant, and anti-inflammatory properties. ontosight.ai Furthermore, some thioxanthen-9-one derivatives have shown promise as antitumor agents. acs.orgnih.gov

The unique photophysical properties of these compounds have also opened up new avenues in materials science. Researchers are actively exploring the use of thioxanthen-9-one derivatives in the development of organic light-emitting diodes (OLEDs). rsc.orgnih.govnih.gov Specifically, their potential for exhibiting thermally activated delayed fluorescence (TADF) is a key area of interest, as this mechanism can lead to highly efficient light emission. rsc.orgnih.gov

The synthesis of libraries of substituted thioxanthen-9-ones, including those with amino and amide functionalities, is an ongoing strategy in drug discovery to explore their structure-activity relationships and identify new lead compounds. nih.govnih.gov The development of novel synthetic methods, including microwave-assisted synthesis, has facilitated the rapid generation of these compound libraries. nih.gov

Compound Data

Structure

3D Structure

Properties

CAS No. |

5495-87-4 |

|---|---|

Molecular Formula |

C17H16OS |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

2-tert-butylthioxanthen-9-one |

InChI |

InChI=1S/C17H16OS/c1-17(2,3)11-8-9-15-13(10-11)16(18)12-6-4-5-7-14(12)19-15/h4-10H,1-3H3 |

InChI Key |

LFCIPFQOPWQEPF-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3S2 |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O |

Other CAS No. |

5495-87-4 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Tert Butyl 9h Thioxanthen 9 One and Its Analogues

Direct Synthesis Strategies

Direct methods for synthesizing the 3-tert-butyl-9H-thioxanthen-9-one core often involve the introduction of the bulky tert-butyl group onto a pre-existing thioxanthenone structure or the simultaneous formation of the tricyclic system.

Alkylation Reactions for Tert-butyl Group Introduction

The introduction of a tert-butyl group onto an aromatic ring, such as the thioxanthenone backbone, is typically achieved through Friedel-Crafts alkylation. This classic electrophilic aromatic substitution reaction involves the use of a tert-butylating agent, such as tert-butyl chloride or tert-butanol, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction proceeds by generating a tert-butyl carbocation, which then attacks the electron-rich thioxanthenone ring. The position of substitution is directed by the existing functional groups on the ring.

While direct tert-butylation of the parent 9H-thioxanthen-9-one can be challenging due to potential side reactions and the need for specific reaction conditions to control regioselectivity, this method remains a fundamental approach in organic synthesis. For instance, the alkylation of related carbazole (B46965) derivatives has been successfully achieved using tert-butyl chloride and aluminum chloride. researchgate.net The choice of solvent and reaction temperature is crucial to optimize the yield and selectivity of the desired 3-substituted product.

It's important to note that the Hoffman alkylation with t-butyl bromide is generally not suitable for introducing a tert-butyl group onto a primary amine due to the preference for elimination reactions, leading to the formation of isobutene. sciencemadness.org

Cyclization and Ring-Closure Protocols

The construction of the thioxanthenone framework itself is a key step in the synthesis of its derivatives. One established method involves the intramolecular Friedel-Crafts acylation of a suitably substituted diaryl sulfide (B99878). For example, treatment of a substituted 2-phenoxybenzoic acid derivative with a strong acid like concentrated sulfuric acid can induce cyclization to form the thioxanthenone ring. nih.gov

Another approach involves the reaction of (2-fluorophenyl)(2-halophenyl)methanones with sodium sulfide nonahydrate (Na₂S·9H₂O) in a solvent like DMF at elevated temperatures to yield 9H-thioxanthen-9-ones. researchgate.net This method is also applicable to the synthesis of aza-analogues of thioxanthenones. researchgate.net Furthermore, indium(III) triflate-catalyzed chemoselective reductive cyclization of 2-(arylthio)benzaldehydes provides a route to 9H-thioxanthenes, which can then be oxidized to the corresponding thioxanthen-9-ones. researchgate.net

Precursor-Based Synthesis Approaches

Synthesizing this compound often involves the use of strategically functionalized precursors that allow for the introduction of the tert-butyl group or the construction of the thioxanthenone core in a controlled manner.

Synthesis via 2-Bromo-9H-thioxanthen-9-one Intermediates

The use of a halogenated precursor, such as 2-bromo-9H-thioxanthen-9-one, offers a versatile entry point for introducing various substituents, including the tert-butyl group. The bromine atom can be replaced through various cross-coupling reactions. While direct tert-butylation via a Grignard reagent or other organometallic species is a possibility, modern coupling techniques often provide higher yields and better functional group tolerance.

| Compound | CAS Number | Molecular Formula | Molecular Weight |

| 2-bromo-9H-thioxanthen-9-one | 20077-10-5 | C₁₃H₇BrOS | 291.16 g/mol |

Table 1: Properties of 2-bromo-9H-thioxanthen-9-one. nih.gov

Buchwald–Hartwig Coupling Reactions in Thioxanthone Derivatization

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgyoutube.comlibretexts.org This methodology can be adapted for the derivatization of thioxanthones. For instance, a halogenated thioxanthone can be coupled with an amine to introduce a nitrogen-containing substituent. While not a direct route to this compound, this reaction is crucial for synthesizing a wide range of thioxanthone analogues with diverse functionalities. The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a base. youtube.comorganic-chemistry.org The choice of ligand is critical for the success of the coupling and can influence the reaction rate and yield. wikipedia.org This reaction has been successfully applied to the synthesis of various aryl amines from aryl halides. nih.gov

Palladium-Catalyzed Sulfonylative Homocoupling for Thioxanthone 10,10-Dioxides

A novel and efficient method for the synthesis of 9H-thioxanthen-9-one 10,10-dioxides involves a palladium-catalyzed sulfonylative homocoupling of appropriately substituted benzophenones. semanticscholar.orgacs.orgnih.govchemrxiv.orgresearchgate.net This transformation provides a direct route to the thioxanthone dioxide core. semanticscholar.orgacs.orgnih.govchemrxiv.orgresearchgate.net The reaction utilizes a palladium(II) catalyst, such as Pd(dppf)Cl₂, in a solvent like DMSO with mild heating. semanticscholar.orgacs.org A key advantage of this method is that it does not require the addition of an external base or quaternary ammonium (B1175870) salts. semanticscholar.orgacs.org This approach has been used to prepare a variety of thioxanthone 10,10-dioxides in good yields. semanticscholar.orgacs.org These dioxides can then be further functionalized or used as building blocks for more complex molecules. semanticscholar.orgacs.orgnih.govchemrxiv.orgresearchgate.netnih.gov

| Catalyst System | Solvent | Temperature | Key Features |

| Pd(dppf)Cl₂ | DMSO | 80 °C | No external base or quaternary ammonium salts required. semanticscholar.orgacs.org |

Table 2: Conditions for Palladium-Catalyzed Sulfonylative Homocoupling. semanticscholar.orgacs.org

Advanced Synthetic Transformations

Modern organic synthesis offers a powerful toolkit for the construction and functionalization of complex heterocyclic systems like thioxanthones. Techniques such as cross-coupling reactions and selective bromination are instrumental in creating a diverse range of derivatives.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound and an organohalide has proven to be highly effective in the synthesis of substituted thioxanthones. The reaction's tolerance of a wide variety of functional groups and its typically high yields make it an attractive method for introducing substituents onto the thioxanthone core. nih.govresearchgate.netvot.pl

For instance, the synthesis of 3-substituted thioxanthen-9-one-10,10-dioxides has been achieved through Suzuki-Miyaura coupling. morressier.compurdue.eduacs.org A key precursor, 3-chlorothioxanthen-9-one-10,10-dioxide, can be coupled with various arylboronic acids to introduce diverse functionalities at the 3-position. While this example focuses on the sulfone derivative, the underlying principle is directly applicable to the synthesis of analogues of this compound. By starting with a halogenated thioxanthone precursor, a tert-butyl group or other desired substituents can be introduced via coupling with the corresponding boronic acid or boronic ester.

The general reaction conditions involve a palladium catalyst, such as palladium(II) acetate, a phosphine ligand, and a base. The choice of ligand and base can be critical for the success of the reaction, especially with sterically hindered substrates. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Thioxanthone Analogue Synthesis morressier.commdpi.com

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 4-Chlorobenzonitrile | Potassium Boc-protected aminomethyltrifluoroborate | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 85 | 95 |

| 2 | 4-Chloroanisole | Potassium Boc-protected aminomethyltrifluoroborate | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene/H₂O | 85 | 78 |

| 3 | 3-Chlorothioxanthen-9-one-10,10-dioxide | Phenylboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified |

This table presents generalized conditions and specific examples from related syntheses to illustrate the applicability of the Suzuki-Miyaura reaction. Data for the direct synthesis of this compound via this method is not explicitly available in the provided search results.

The Wohl-Ziegler reaction is a radical substitution reaction that facilitates the bromination of allylic and benzylic positions of hydrocarbons. rsc.orgresearchgate.net This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride. rsc.orgresearchgate.net

In the context of this compound, the Wohl-Ziegler bromination could be theoretically applied to functionalize the tert-butyl group. The benzylic hydrogens on the methyl groups of the tert-butyl substituent are susceptible to radical abstraction, leading to the formation of a brominated derivative. This brominated intermediate can then serve as a versatile handle for further synthetic modifications, such as the introduction of other functional groups through nucleophilic substitution or elimination reactions.

The reaction proceeds via a free-radical chain mechanism. rsc.org The initiator generates a radical that abstracts a hydrogen atom from the benzylic position of the tert-butyl group, forming a resonance-stabilized benzylic radical. This radical then reacts with NBS to yield the brominated product and a succinimidyl radical, which continues the chain reaction. It is crucial to maintain a low concentration of bromine in the reaction mixture to favor substitution over addition reactions. researchgate.net

Recent advancements have explored more environmentally friendly approaches to this reaction, such as using visible light as an initiator, which can be considered a green chemistry approach. acs.org

Table 2: General Conditions for Wohl-Ziegler Bromination rsc.orgrsc.org

| Substrate Type | Reagents | Initiator | Solvent | Conditions |

| Alkylated aromatic compound | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Carbon Tetrachloride (CCl₄) | Reflux |

| Toluene derivatives | N-Bromosuccinimide (NBS) | Visible Light | Solvent-free or various | Room Temperature |

This table outlines the general conditions for the Wohl-Ziegler reaction. Specific application to this compound would require experimental optimization.

Thioxanthone derivatives are highly efficient photoinitiators for radical polymerization. To address issues such as migration of the photoinitiator from the cured polymer, which is a concern in applications like food packaging and biomedical materials, polymerizable photoinitiators have been developed. These molecules contain a polymerizable group, such as an acrylate (B77674) or methacrylate (B99206), which allows them to be covalently incorporated into the polymer network. rsc.orgrsc.org

Several studies have reported the synthesis of thioxanthone-based polymerizable photoinitiators. For example, an acrylate-functionalized thioxanthone, 4-((methyl(9-oxo-9H-thioxanthen-2-yl)amino)methyl)phenyl acrylate (TX-PA), has been synthesized and shown to be an effective one-component visible light photoinitiator. rsc.orgrsc.org Similarly, thioxanthone-functionalized methacrylates have been prepared and their photoinitiation capabilities for the polymerization of monomers like methyl methacrylate have been investigated. researchgate.net

The synthesis of these polymerizable photoinitiators typically involves the functionalization of a thioxanthone core with a molecule containing a polymerizable double bond. For instance, the reaction of a hydroxy-functionalized thioxanthone with acryloyl chloride or methacryloyl chloride in the presence of a base is a common strategy.

Table 3: Examples of Polymerizable Thioxanthone Photoinitiators and their Performance rsc.orgrsc.orgmdpi.com

| Photoinitiator | Polymerizable Group | Monomer | Light Source | Final Conversion (%) |

| 4-((methyl(9-oxo-9H-thioxanthen-2-yl)amino)methyl)phenyl acrylate (TX-PA) | Acrylate | 1,6-hexanedioldiacrylate (HDDA) | Xenon lamp (>400 nm) | 92 (with N,N-dimethylaniline) |

| 2-Allyl(methyl)amino-9H-thioxanthen-9-one (PI-1) | Allyl | 1,6-hexanedioldiacrylate (HDDA) | Xenon lamp | ~40 |

| 2-Butyl(methyl)amino-9H-thioxanthen-9-one (PI-3) | Butyl (not directly polymerizable but illustrative of amine substitution) | 1,6-hexanedioldiacrylate (HDDA) | Xenon lamp | ~45 |

| 2,4-Diethylthioxanthen-9-one derivative with iodonium (B1229267) salt | Not specified | Trimethylolpropane (B17298) triacrylate (TMPTA) | LED (405 nm) | ~60 |

This table summarizes findings from studies on various polymerizable thioxanthone photoinitiators, highlighting their effectiveness in initiating polymerization.

Green Chemistry Approaches in Thioxanthone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organic compounds to minimize environmental impact. In the context of thioxanthone synthesis, several greener methodologies have been explored.

One notable approach is the use of photocatalysis under visible light. For example, the synthesis of thioxanthen-9-one (B50317) from thioxanthene (B1196266) has been achieved with high yield using a blue LED lamp, oxygen as the oxidant, and catalytic amounts of 2,3-dicyano-5,6-dichloro-p-benzoquinone (DDQ) and tert-butyl nitrite (B80452) in 1,2-dichloroethane (B1671644) at room temperature. rsc.org This method avoids the use of harsh oxidizing agents and high temperatures.

Furthermore, visible-light-induced Wohl-Ziegler bromination represents a greener alternative to traditional methods that require chemical initiators and often harsh solvents. acs.org This approach reduces the chemical waste and energy consumption associated with the reaction.

Microwave-assisted synthesis is another green technique that has been applied to the preparation of thioxanthone derivatives. For instance, the synthesis of 3-substituted thioxanthen-9-one-10,10-dioxides has been efficiently carried out using microwave irradiation, which significantly reduces reaction times compared to conventional heating. morressier.com

These green chemistry approaches offer more sustainable pathways to thioxanthone derivatives, aligning with the growing demand for environmentally benign chemical processes.

Spectroscopic Characterization and Structural Elucidation of 3 Tert Butyl 9h Thioxanthen 9 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei in a magnetic field, a detailed structural map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 3-tert-butyl-9H-thioxanthen-9-one, the signals from the protons of the tert-butyl group and the aromatic rings provide distinct information. The tert-butyl group, containing nine chemically equivalent protons, is expected to produce a sharp, intense singlet in the upfield region of the spectrum, typically around 1.3-1.5 ppm. This is a characteristic signal for a tert-butyl group attached to an aromatic ring. nih.gov

The aromatic region of the spectrum would be more complex, showing signals for the seven protons on the thioxanthone scaffold. The protons on the unsubstituted benzene (B151609) ring (positions 5, 6, 7, and 8) would likely appear as a complex multiplet. The protons on the substituted ring (positions 1, 2, and 4) would show splitting patterns indicative of their relative positions. For instance, the proton at position 4 would likely appear as a doublet, coupled to the proton at position 2. The proton at position 1 would also be a doublet, while the proton at position 2 would be a doublet of doublets. The introduction of the electron-donating tert-butyl group at position 3 would influence the chemical shifts of these nearby protons.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -C(CH₃)₃ | ~1.35 | Singlet (s) |

| Aromatic Protons | ~7.40 - 8.60 | Multiplets (m) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 17 carbon signals would be expected, although some aromatic carbon signals might overlap.

The carbonyl carbon (C-9) is characteristically deshielded and would appear as a singlet at a low field, typically around 180 ppm. The two carbons of the tert-butyl group would also be readily identifiable: a quaternary carbon signal around 35 ppm and a methyl carbon signal around 31 ppm. The remaining 12 signals correspond to the aromatic carbons of the thioxanthone core. The carbon atom directly attached to the tert-butyl group (C-3) would be a quaternary signal, and its chemical shift would be influenced by the substituent.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -C(CH₃)₃ | ~31 |

| -C(CH₃)₃ | ~35 |

| Aromatic Carbons | ~125 - 145 |

| C=O (C-9) | ~180 |

Two-Dimensional (2D) Heteronuclear NMR Techniques

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are invaluable. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate the signals of protons directly attached to carbon atoms. This would allow for the definitive assignment of which proton signal corresponds to which carbon signal in the aromatic rings.

Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal correlations between protons and carbons that are two or three bonds apart. This technique would be crucial for confirming the placement of the tert-butyl group at the C-3 position by showing a correlation between the singlet from the tert-butyl protons and the quaternary C-3 carbon, as well as the adjacent C-2 and C-4 carbons.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be dominated by several key absorption bands.

The most prominent peak would be the strong absorption from the carbonyl (C=O) group stretch, expected in the range of 1640-1660 cm⁻¹. The exact position would be influenced by the conjugation with the aromatic system. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The vibrations of the tert-butyl group would also be present, with C-H stretching around 2850-2960 cm⁻¹ and characteristic bending vibrations around 1365-1395 cm⁻¹. The C-S stretching vibration typically appears as a weaker band in the 600-800 cm⁻¹ range.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Aliphatic C-H Stretch (tert-butyl) | 2850-2960 | Strong |

| Carbonyl C=O Stretch | 1640-1660 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium |

| C-H Bend (tert-butyl) | 1365-1395 | Medium |

| C-S Stretch | 600-800 | Weak |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure. For this compound (C₁₇H₁₆OS), the calculated monoisotopic mass is approximately 268.09 g/mol . uni.lu

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be observed at m/z 268. A very common fragmentation pathway for tert-butylated aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable carbocation. researchgate.net This would result in a prominent peak at m/z 253 ([M-15]⁺). Further fragmentation of the thioxanthone core could lead to the loss of carbon monoxide (CO) and sulfur-containing fragments. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. Predicted data for various adducts that might be observed in soft ionization techniques like electrospray ionization (ESI) are also available. uni.lu

Predicted Mass Spectrometry Data for this compound

| Adduct/Fragment | Predicted m/z |

|---|---|

| [M]⁺• | 268.09 |

| [M+H]⁺ | 269.10 |

| [M+Na]⁺ | 291.08 |

| [M-CH₃]⁺ | 253.08 |

Electron Ionization Mass Spectrometry (EI-MS)

In an EI-MS experiment, the primary fragmentation would likely involve the loss of a methyl group (CH3) from the tert-butyl substituent, a common fragmentation pathway for tert-butylated compounds, leading to a stable tertiary carbocation. Further fragmentation could involve the loss of the entire tert-butyl group or cleavage of the thioxanthenone core.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula of a compound. For this compound, the molecular formula is C17H16OS. uni.lu HRMS would confirm this by measuring the mass of the molecular ion with high precision.

Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can also be calculated. These values can aid in the identification of the compound when compared to experimental data.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 269.09948 | 158.7 |

| [M+Na]+ | 291.08142 | 170.2 |

| [M-H]- | 267.08492 | 165.2 |

| [M+NH4]+ | 286.12602 | 178.8 |

| [M+K]+ | 307.05536 | 164.6 |

| [M+H-H2O]+ | 251.08946 | 152.7 |

| [M+HCOO]- | 313.09040 | 175.5 |

| [M+CH3COO]- | 327.10605 | 172.1 |

| [M+Na-2H]- | 289.06687 | 166.0 |

| [M]+ | 268.09165 | 164.1 |

| [M]- | 268.09275 | 164.1 |

Data is based on predictions and may vary from experimental values.

X-ray Diffraction Analysis

X-ray diffraction techniques are fundamental for determining the arrangement of atoms within a crystalline solid.

Powder X-ray Diffraction (PXRD) for Material Characterization

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. units.it It is particularly useful for identifying the crystalline form (polymorph) of a compound and for assessing its purity. researchgate.netub.edu A PXRD pattern is a fingerprint of a crystalline solid. The diffraction pattern for a microcrystalline powder of this compound would consist of a series of peaks at specific 2θ angles. The position and intensity of these peaks are characteristic of the crystal lattice of the compound. This technique is widely used in pharmaceutical sciences and material science for routine characterization. researchgate.net

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy for Electronic Transitions

UV-Vis-NIR spectroscopy probes the electronic transitions within a molecule. The absorption of light in this region corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of thioxanthen-9-one (B50317) and its derivatives typically exhibits several absorption bands. For instance, studies on 2-methyl-9H-thioxanthene-9-one show strong absorption in the UV-Vis-NIR region. rsc.org

For this compound, the spectrum is expected to show characteristic absorptions related to the π-π* and n-π* transitions of the thioxanthenone chromophore. The position and intensity of these bands can be influenced by the tert-butyl substituent. While specific spectral data for this compound is not detailed, related thioxanthone derivatives are known to be used as photoinitiators, indicating significant absorption in the UV region. purdue.edu

Computational and Theoretical Studies of 3 Tert Butyl 9h Thioxanthen 9 One

Density Functional Theory (DFT) Calculations

Density Functional Theory serves as a powerful computational tool to investigate the intrinsic properties of molecular systems. For thioxanthone derivatives, DFT calculations provide a foundational understanding of their electronic behavior, structural stability, and photochemical potential.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The electronic properties of thioxanthen-9-one (B50317) and its derivatives are largely dictated by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial in determining the molecule's chemical reactivity and its behavior as a photosensitizer.

Theoretical studies on various thioxanthene (B1196266) derivatives show that the HOMO and LUMO energies, and consequently the HOMO-LUMO energy gap, are key to understanding charge transfer within the molecule. nih.gov For the parent thioxanthone (TX) scaffold, the frontier orbitals are influenced by substituent groups. The tert-butyl group at the 3-position of 3-Tert-butyl-9H-thioxanthen-9-one, being an electron-donating group, is expected to influence the electron density distribution across the tricyclic system.

In a theoretical study on the deactivation of triplet excited state thioxanthone by indole, the adiabatic electron affinity (AEA) and adiabatic ionization potential (AIP) were calculated to characterize the electron-donating or -withdrawing potentials. nih.gov While specific values for this compound are not detailed in the provided results, the general principles apply. The HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. The energy gap between these orbitals is a critical parameter for predicting the molecule's stability and reactivity. nih.gov

Table 1: Theoretical Electronic Parameters for Thioxanthone (TX) in Aqueous Solution This table presents calculated values for the parent compound, thioxanthone, which provides a baseline for understanding its derivatives.

| Parameter | Ground State (S₀) (eV) | Triplet Excited State (T₁) (eV) |

| Lowest Triplet Excitation Energy (ET1) | - | 3.05 |

| Adiabatic Electron Affinity (AEA) | 1.34 | 4.25 |

| Adiabatic Ionization Potential (AIP) | 8.01 | 4.97 |

Source: Adapted from theoretical estimations on thioxanthone in aqueous solution. nih.gov

Excited State Properties and Energy Profiles

Thioxanthones are known for their complex photophysics, which involves closely lying singlet and triplet excited states of different orbital characters, namely (n,π) and (π,π). nsf.gov The relative ordering of these states is highly sensitive to substituents and the solvent environment. nsf.gov Upon photoexcitation, thioxanthen-9-one undergoes efficient intersystem crossing to populate a long-lived triplet excited state, which is the basis for its use as a photosensitizer. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the energies of these excited states. acs.org Studies on various thioxanthone derivatives have shown that TD-DFT can accurately predict triplet state energies (ET), guiding the design of sensitizers with specific absorption properties. acs.org For instance, the introduction of auxochromes can tune the UV-vis absorption and the corresponding triplet energies. acs.org The lowest triplet excitation energy for the parent thioxanthone has been calculated to be approximately 3.05 eV in an aqueous solution. nih.gov The presence of the tert-butyl group on the this compound is expected to modulate these excited state energies, though specific calculated profiles were not found.

The deactivation of the triplet state can occur through various pathways, including electron transfer or H-atom transfer, which are fundamental to its role in photosensitization and its observed antitumor activities. nih.gov

Conformational Analysis and Steric Effects

The three-dimensional structure and conformational flexibility of thioxanthene derivatives are critical for their biological activity and interaction with other molecules. The thioxanthene core is a tricyclic system that can adopt different conformations.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.commdpi.com This technique allows for the exploration of conformational changes and the stability of ligand-protein complexes. mdpi.com

While no specific MD simulation studies were found for this compound, this methodology is highly relevant for understanding its potential biological interactions. For thioxanthene derivatives, which are investigated for activities like antitumor effects, MD simulations could elucidate the stability of their binding to targets such as DNA or specific enzymes. nih.govmdpi.com The process involves generating trajectories that describe how the complex evolves, from which parameters like root mean square deviation (RMSD) can be analyzed to assess stability. mdpi.comnih.gov Such simulations would be invaluable in rationalizing the structure-activity relationships of this class of compounds and in designing more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

QSAR and CoMFA are computational techniques used in drug design to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are crucial for predicting the activity of new compounds and optimizing lead structures.

Thioxanthen-9-one derivatives have been explored for a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. nih.govontosight.aiontosight.ai For example, libraries of 3-substituted thioxanthen-9-one-10,10-dioxides have been synthesized and screened for activity against the hepatitis C virus and as inhibitors of BRCT domains of the breast cancer gene 1 (BRCA1). nih.gov

A CoMFA study on other thioxanthene derivatives with antitumor activity against pancreatic ductal carcinoma established correlations between the in vivo growth inhibition and the steric and electrostatic fields of the molecules. acs.org Such a study for a series including this compound would involve aligning the structures and calculating steric and electrostatic fields to build a predictive 3D-QSAR model. The resulting contour maps would highlight regions where steric bulk (like the tert-butyl group) or specific electrostatic properties are favorable or unfavorable for activity, thereby guiding further synthetic modifications.

Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent environment can significantly alter the photophysical and photochemical properties of thioxanthen-9-one and its derivatives. researchgate.netustc.edu.cnacs.org The effects are primarily due to solute-solvent interactions that modify the energies of the ground and excited electronic states. nih.gov

Studies on the parent compound, thioxanthen-9-one (TX), have shown that its behavior is highly dependent on solvent polarity and the ability of the solvent to form hydrogen bonds. researchgate.netnih.gov

Excited State Ordering: The two lowest triplet excited states, ³nπ* and ³ππ, are very close in energy. Increasing solvent polarity tends to stabilize the ³ππ state, making it a larger contributor to the observed triplet state absorption. researchgate.netustc.edu.cn

Photochemical Reactivity: The quenching of the excited triplet state of TX via electron transfer can produce a radical anion. While the electron transfer process itself may show insignificant solvent effects, the subsequent decay dynamics of the resulting radical anion are found to be solvent-dependent. researchgate.netustc.edu.cn

Hydrogen Bonding: In protic solvents, hydrogen bonding to the carbonyl group of the thioxanthone can modify the excited-state dynamics. nih.gov This interaction can cause a decrease in the self-quenching rate constant of the triplet state. researchgate.net

Theoretical Insights into Reaction Mechanisms

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the potential reaction mechanisms of the thioxanthen-9-one core, particularly in its electronically excited states. These insights are crucial for understanding its role as a photosensitizer and its reactivity in various chemical environments. The presence of the tert-butyl group at the 3-position is expected to influence these mechanisms through its electronic and steric effects.

One of the most significant areas of theoretical investigation for thioxanthen-9-one is its behavior upon photoexcitation. The triplet excited state (T₁) of thioxanthen-9-one is a key intermediate in many of its photoreactions. Theoretical calculations have explored the deactivation pathways of this triplet state in the presence of other molecules, such as indole, which serves as a model for electron and hydrogen atom donors. mdpi.com

Three primary deactivation pathways for the triplet excited state of thioxanthen-9-one have been proposed based on quantum chemical calculations: mdpi.com

Direct Electron Transfer: In this pathway, an electron is directly transferred from a donor molecule to the triplet excited state of thioxanthen-9-one. This results in the formation of the thioxanthen-9-one radical anion and the donor radical cation.

Electron Transfer Followed by Proton Transfer: This two-step mechanism begins with an electron transfer, similar to the direct pathway. This is then followed by the transfer of a proton from the donor radical cation to the thioxanthen-9-one radical anion.

Direct Hydrogen Atom Transfer: This pathway involves the direct abstraction of a hydrogen atom from a donor molecule by the triplet excited state of thioxanthen-9-one. This process generates a thioxanthenyl ketyl radical and a radical from the donor molecule. mdpi.com

The feasibility of these pathways is determined by various thermodynamic parameters, which can be calculated using computational methods. For the parent thioxanthen-9-one, these parameters have been estimated and provide a basis for understanding its photoreactivity.

Table 1: Calculated Thermochemical Data for Thioxanthen-9-one (TX)

| Parameter | Value (eV) |

| Lowest Triplet Excitation Energy (ET1) | 2.83 |

| Adiabatic Electron Affinity (AEA) | 1.34 |

| Adiabatic Ionization Potential (AIP) | 8.24 |

| H-atom Affinity (HAA) of Keto Oxygen | 4.04 |

| Data sourced from a theoretical study on the deactivation of triplet excited state thioxanthone. mdpi.com |

The tert-butyl group at the 3-position of the thioxanthen-9-one ring is an electron-donating group. This substituent is expected to influence the electronic properties of the thioxanthen-9-one core, which in turn would affect the energetics of the proposed reaction mechanisms. Generally, an electron-donating group would be expected to increase the electron density on the aromatic system, potentially making the molecule easier to oxidize and slightly altering its excited-state energies and redox potentials. However, without specific computational studies on this compound, the precise quantitative effects of the tert-butyl group on these reaction pathways remain a subject for future investigation.

Reactivity and Reaction Mechanisms of 3 Tert Butyl 9h Thioxanthen 9 One

Photoinduced Reaction Mechanisms

Thioxanthone and its derivatives are well-established photocatalysts that can initiate chemical reactions upon absorption of light. rsc.org These reactions can proceed through various mechanisms, including triplet energy transfer (EnT), hydrogen atom transfer (HAT), or single electron transfer (SET). rsc.org The presence of the tert-butyl group at the 3-position can influence the photophysical and photochemical properties of the thioxanthone core.

Free Radical Generation Pathways

Upon excitation with UV light, 3-tert-butyl-9H-thioxanthen-9-one can undergo intersystem crossing to its triplet excited state. This triplet state is a key intermediate in the generation of free radicals. One of the primary pathways for free radical generation is through hydrogen atom transfer (HAT) from a suitable donor molecule. rsc.org In this process, the triplet thioxanthone abstracts a hydrogen atom, leading to the formation of a ketyl radical and a radical derived from the hydrogen donor.

The photoreactivity of the triplet excited state of thioxanthone (TX) has been investigated using laser flash photolysis. In the presence of hydrogen donor solvents, a new transient absorption band is observed, which is attributed to the formation of the ketyl radical. researchgate.net The efficiency of this process is dependent on the nature of the hydrogen donor.

Another pathway for radical generation involves a photoinduced electron transfer (PET) process. In the presence of an electron donor, the excited thioxanthone can act as an electron acceptor, forming a thioxanthone radical anion and a donor radical cation. rsc.org For instance, isopropylthioxanthone (B1242530), upon excitation, can accept an electron from a boranyl anion to form the excited isopropylthioxanthone radical anion. rsc.org

Intermolecular Energy Transfer Processes

The triplet excited state of this compound can transfer its energy to another molecule in a process known as triplet-triplet energy transfer or quenching. nih.gov This process is diffusion-controlled and depends on the triplet energy of the donor (the thioxanthone) and the acceptor (the quencher).

The quenching of triplet thioxanthone by various quenchers has been studied. researchgate.netpku.edu.cn For example, the quenching rate constants (k_q) for triplet thioxanthone with a series of amines, phenols, and alcohols have been determined in deoxygenated acetonitrile (B52724). pku.edu.cn The quenching by aliphatic amines is an efficient process, with rate constants approaching the diffusion-controlled limit. rsc.org

The presence of electron-donating substituents on the thioxanthone ring can affect the triplet reactivity. Studies on substituted thioxanthones have shown that electron-donor groups in the 2-position can decrease the triplet reactivity towards amines and alkenes. rsc.org While the tert-butyl group is at the 3-position, its electron-donating nature could similarly influence the reactivity of the triplet state.

Table 1: Quenching Rate Constants for Triplet Thioxanthone with Various Quenchers in Acetonitrile

| Quencher | Quenching Rate Constant (k_q) (M⁻¹s⁻¹) |

| Triethylamine | ~ 10⁹ |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | ~ 10⁹ |

| Phenols | ~ 10⁹ |

| Indole | ~ 10⁹ |

| 1,4-Cyclohexadiene | ~ 10⁹ |

Note: Data is for the parent thioxanthone and is indicative of the expected reactivity for the 3-tert-butyl derivative. researchgate.net

Electron Transfer Mechanisms in Photoreactions

Electron transfer is a fundamental process in the photoreactions of thioxanthones. As mentioned earlier, photoinduced electron transfer can lead to the formation of radical ions. The feasibility of such a process is determined by the free energy change (ΔG_et) of the electron transfer, which can be estimated using the Rehm-Weller equation.

In the quenching of triplet thioxanthone by amines, it has been observed that the quenching rate constants decrease with an increase in the free energy change for electron transfer, indicating that electron transfer is a key step in the quenching process. pku.edu.cn For amines without an active hydrogen, a full electron transfer occurs, while for amines with an active hydrogen, a coupled electron/proton transfer can take place. pku.edu.cn

Similarly, in the interaction of triplet thioxanthone with phenols, the mechanism can involve the initial formation of a triplet exciplex, followed by a coupled electron/proton transfer, leading to the formation of ketyl and phenoxyl radicals. pku.edu.cn The efficiency of quenching in these systems is influenced by both charge transfer and hydrogen transfer processes. pku.edu.cn

Substitution and Functionalization Reactions

The thioxanthone core of this compound is amenable to various substitution and functionalization reactions, allowing for the synthesis of a wide range of derivatives.

Electrophilic and Nucleophilic Aromatic Substitution

Aromatic rings are generally nucleophilic and undergo electrophilic aromatic substitution (S_EAr). masterorganicchemistry.com However, the reactivity and regioselectivity of such reactions on the thioxanthone core are influenced by the existing substituents. The carbonyl group is deactivating and meta-directing, while the sulfur atom and the tert-butyl group are activating and ortho-, para-directing. The outcome of an electrophilic substitution on this compound would depend on the interplay of these directing effects and the reaction conditions.

Conversely, nucleophilic aromatic substitution (S_NAr) can occur on aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups. wikipedia.org For instance, a nitro group on the thioxanthone ring can be readily substituted by various nucleophiles. kisti.re.kr The synthesis of fluorinated thioxanthones has been achieved through iterative nucleophilic aromatic substitution reactions on a highly fluorinated benzophenone (B1666685) precursor. acs.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions at the Thioxanthone Core

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the functionalization of aromatic and heteroaromatic compounds. uni-rostock.denih.govrsc.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully employed for the synthesis of thioxanthone derivatives. For example, 2-bromo-9H-thioxanthen-9-one can be coupled with various amines and carbazole (B46965) derivatives in the presence of a palladium catalyst and a suitable ligand, such as P(t-Bu)₃. acs.org While this example does not start with the 3-tert-butyl derivative, it demonstrates the utility of this methodology for the functionalization of the thioxanthone skeleton. It is conceivable that a halogenated derivative of this compound could undergo similar palladium-catalyzed cross-coupling reactions to introduce a variety of functional groups.

More advanced palladium-catalyzed methods, such as C-H functionalization, offer a direct way to form new bonds without the need for pre-functionalized starting materials. nih.gov These reactions have been applied to a wide range of substrates and could potentially be used for the direct functionalization of the this compound core.

Cycloaddition Reactions

Redox Chemistry and Electrochemical Properties

The redox behavior of thioxanthenone derivatives is crucial for their application in optoelectronic devices. Research has been conducted on the electrochemical properties of various substituted thioxanthenones, often in the context of developing new materials for organic light-emitting diodes (OLEDs) or as photoinitiators. These studies typically involve techniques like cyclic voltammetry (CV) to determine oxidation and reduction potentials.

For instance, studies on related thioxanthone derivatives, where different electron-donating groups are attached to the core structure, have shown that it is possible to tune the electrochemical properties. In one such study, a series of thioxanthone derivatives were synthesized and their electrochemical properties investigated. acs.org The compounds exhibited quasi-reversible reduction potentials associated with the thioxanthone acceptor unit. acs.org While this provides a general context, specific electrochemical data for this compound, such as its precise reduction and oxidation potentials, are not explicitly reported in the surveyed literature. The presence of the electron-donating tert-butyl group would likely influence the electron density of the aromatic system and therefore its redox potentials, but quantified data remains elusive.

A study on the electrochemical functionalization of (thio)xanthenes indicated that 9H-thioxanthene did not react under the specified electrochemical conditions for benzylic C-H functionalization, which might indirectly suggest a certain level of electrochemical stability of the thioxanthene (B1196266) core under those specific circumstances. nih.gov However, this does not provide direct insight into the redox potentials of the oxidized ketone form, this compound.

To provide a comprehensive understanding, the following table summarizes the type of electrochemical data typically reported for thioxanthenone derivatives, although specific values for this compound are not available.

| Compound | Oxidation Potential (V) | Reduction Potential (V) | Method | Reference |

| General Thioxanthone Derivatives | Typically in the range of 0.69–1.15 V (quasi-reversible) | Typically quasi-reversible | Cyclic Voltammetry | acs.org |

| This compound | Data not available | Data not available |

Further research is required to elucidate the specific cycloaddition reactivity and detailed electrochemical properties of this compound.

Photophysical Properties and Photoinitiation Mechanisms

Absorption and Emission Characteristics

The absorption and emission of light by 3-tert-butyl-9H-thioxanthen-9-one are fundamental to its role as a photoinitiator. These processes involve the transition of the molecule between different electronic energy states.

Absorption Spectra and Molar Attenuation Coefficients

The absorption of ultraviolet (UV) and visible light by this compound leads to the excitation of electrons to higher energy orbitals. The absorption spectrum is characterized by specific wavelengths of maximum absorption (λmax) and the corresponding molar attenuation coefficients (ε), which quantify the probability of light absorption.

The unsubstituted thioxanthen-9-one (B50317) (TX) in acetonitrile (B52724) exhibits strong absorption bands in the UV region at 264 nm and 286 nm, and a weaker band in the visible region at 348 nm. ufba.br The introduction of a tert-butyl group, an electron-donating substituent, can cause a bathochromic (red) shift in the absorption bands. For instance, thioxanthone derivatives with different electron-donating groups show absorption bands around 380 nm, which are attributed to π–π* transitions of the thioxanthone unit and are slightly red-shifted compared to the parent thioxanthone. nih.gov

Interactive Table: UV-Vis Absorption Data for Thioxanthen-9-one Derivatives

| Compound | Solvent | λmax (nm) | Molar Attenuation Coefficient (ε) (M⁻¹ cm⁻¹) |

|---|---|---|---|

| Thioxanthen-9-one | Acetonitrile | 264, 286, 348 | Not specified |

| 2-Trifluoromethyl-9H-thioxanthen-9-one | Not specified | Not specified | Not specified |

Fluorescence and Phosphorescence Quantum Yields

Following light absorption, the excited molecule can release the excess energy through the emission of light, a process known as luminescence. This can occur from the singlet excited state (fluorescence) or the triplet excited state (phosphorescence). The quantum yield of these processes (Φf for fluorescence and Φp for phosphorescence) represents their efficiency.

For the parent thioxanthone in protic solvents, the fluorescence quantum yield (Φf) is approximately 0.4-0.5. nih.gov The formation of an S1-complex in these solvents is a dominant deactivation process for the first excited singlet state (S1). nih.gov The phosphorescence quantum yield of metal complexes, which can be used as standards for such measurements, has been reevaluated to be 0.063 in water and 0.095 in acetonitrile for [Ru(bpy)3]2+ under deaerated conditions. bjraylight.com The quantum yield of fluorescence is a key parameter for chromophores and is defined as the ratio of photons emitted via fluorescence to the number of photons absorbed. nih.gov

Lifetime of Excited States (Singlet and Triplet)

The lifetime of an excited state is the average time the molecule spends in that state before returning to the ground state. The lifetimes of both the singlet (τS) and triplet (τT) excited states are crucial for determining the photochemical pathways.

The triplet excited state of thioxanthen-9-one-10,10-dioxide in degassed acetonitrile has a lifetime of 11 µs. ufba.br The triplet lifetime of a thiohelicene derivative was found to be 700 μs. uni-regensburg.de The triplet state lifetimes of thioxanthone chromophores can be modulated by extending the π-system. worktribe.com For instance, the triplet lifetime of some thioxanthone derivatives has been measured to be in the range of 125 ms (B15284909) to 379 ms at 77 K in toluene. purdue.edu

Intersystem Crossing (ISC) and Triplet State Formation

A key process for many photoinitiators is intersystem crossing (ISC), a non-radiative transition from an excited singlet state to a triplet state. The efficiency of ISC is critical for populating the reactive triplet state.

In thioxanthone, ISC from the S1 state is an important deactivation pathway. nih.gov The presence of a heavy atom, such as sulfur in the thioxanthene (B1196266) ring, can enhance ISC through spin-orbit coupling. uni-regensburg.de The triplet state of thioxanthen-9-one (³TX) has two components, ³nπ and ³ππ* states, with the ³ππ* component becoming more significant in more polar solvents. researchgate.net The triplet energy of thioxanthen-9-one-10,10-dioxide has been determined to be 66.3 kcal mol⁻¹ from its phosphorescence spectrum. ufba.br Twisting of a molecular π-electron system can also enhance ISC. uni-regensburg.de

Photopolymerization Mechanisms

This compound can initiate polymerization reactions upon exposure to light, a process known as photopolymerization. This is a widely used method for creating polymers from various monomers. fujifilm.comlibretexts.org

Initiation of Free Radical Polymerization

Thioxanthone derivatives are commonly used as photoinitiators for free radical polymerization. rsc.orgtcichemicals.com The process begins with the photoinitiator absorbing light and forming an excited triplet state. This excited triplet can then undergo a variety of reactions to generate free radicals, which are the species that initiate the polymerization of monomers. libretexts.org

One common mechanism is hydrogen abstraction by the excited triplet photoinitiator from a suitable hydrogen donor, such as an amine co-initiator. This results in the formation of a ketyl radical from the photoinitiator and an alkylamino radical from the co-initiator. Both of these radical species can initiate the polymerization of monomer units. Another mechanism involves electron transfer from a donor to the excited photoinitiator, forming a radical anion and a radical cation, which can then initiate polymerization. The presence of a tert-butyl group can influence the efficiency of these processes by affecting the properties of the excited state and its steric accessibility.

Role as a Sensitizer (B1316253) in Photopolymerization Systems

This compound, a derivative of thioxanthone, functions as a Type II photoinitiator. researchgate.net In photopolymerization systems, it acts as a photosensitizer, a molecule that absorbs light and then transfers the absorbed energy to another molecule, thereby initiating the polymerization process. researchgate.net3dprint.com This process is crucial for applications such as 3D printing and the curing of coatings. 3dprint.comresearchgate.net

The mechanism of sensitization involves the absorption of photons, which elevates the sensitizer to an excited singlet state. Subsequently, through intersystem crossing, it transitions to a more stable and longer-lived triplet state. mdpi.com It is from this excited triplet state that the energy transfer occurs to a co-initiator, typically an amine or an onium salt, generating reactive species that initiate polymerization. researchgate.net3dprint.com For instance, in systems containing an iodonium (B1229267) salt (Iod), the excited triplet state of the thioxanthone derivative can interact with the salt to produce radicals that start the polymerization of monomers like acrylates. mdpi.com

The effectiveness of thioxanthone derivatives as sensitizers is linked to their absorption properties. researchgate.net Derivatives of 2,4-diethyl-thioxanthen-9-one have been specifically studied for their potential in visible light photopolymerization, demonstrating the importance of the molecular structure on the sensitization process. researchgate.netmdpi.com These compounds are often used in bimolecular or trimolecular photoinitiating systems to initiate both free-radical and cationic polymerization. researchgate.net

Efficiency and Kinetics of Photoinitiation

In free-radical polymerization, thioxanthone derivatives are used as Type II photoinitiators in conjunction with a hydrogen donor, like an amine. mdpi.com The process involves an electron transfer from the amine to the excited triplet state of the thioxanthone, forming a radical cation from the amine and a ketyl radical anion from the thioxanthone. The amine-derived radical is then responsible for initiating the polymerization of monomers like trimethylolpropane (B17298) triacrylate (TMPTA). researchgate.net The rate of polymerization is dependent on the concentration of the photoinitiator components and the intensity of the light source.

For cationic polymerization, thioxanthone derivatives act as photosensitizers for onium salts, such as iodonium or sulfonium (B1226848) salts. 3dprint.commdpi.com The excited sensitizer transfers an electron to the onium salt, which then decomposes to generate a strong acid that initiates the polymerization of monomers like epoxides. 3dprint.com The kinetics of such systems have been monitored using techniques like real-time FTIR spectroscopy, which tracks the conversion of the monomer over time upon exposure to light, for example from an LED source. researchgate.netmdpi.com

The table below presents data on the photopolymerization of an acrylate (B77674) monomer (TMPTA) initiated by various thioxanthone-based systems under different LED light sources.

| Photoinitiating System | Light Source (nm) | Final Conversion (%) |

| TX1/MDEA | 385 | > 60 |

| TX1/MDEA | 405 | ~ 55 |

| PPI-1 | 385 | ~ 70 |

| PPI-1 | 405 | ~ 65 |

| PPI-2 | 385 | ~ 75 |

| PPI-2 | 405 | ~ 70 |

Data derived from studies on polymeric thioxanthone photoinitiators (PPIs) compared to a two-component system of a thioxanthone derivative (TX1) and N-methyldiethanolamine (MDEA). researchgate.net

Photobleaching and Photostability

Photobleaching, the irreversible photochemical destruction of a dye or fluorophore, is a relevant characteristic for photoinitiators. While not extensively detailed for this compound specifically in the provided context, the photostability of related thioxanthone derivatives is a subject of research. The photostability of the photoinitiator can influence the depth of cure and the final properties of the photopolymerized material.

In some applications, a degree of photobleaching can be advantageous, as it leads to a reduction in the color of the final product. However, excessive photobleaching can also indicate a loss of photoinitiator activity, potentially leading to incomplete polymerization, especially in thick samples. The chemical environment and the presence of other components in the formulation can significantly impact the photobleaching rate and photostability of the sensitizer.

Research on thioxanthone derivatives often involves evaluating their performance under various light conditions, which implicitly provides information on their stability. mdpi.com For example, the sustained polymerization activity under continuous irradiation suggests a degree of photostability of the initiating system. researchgate.netmdpi.com The development of new thioxanthone derivatives is often aimed at improving properties such as light absorption and photoinitiation efficiency, with photostability being a key consideration for practical applications. researchgate.net

Structure Property Relationships of 3 Tert Butyl 9h Thioxanthen 9 One Derivatives

Influence of Tert-butyl Group on Reactivity and Solubility

The tert-butyl group, chemically known as -(C(CH₃)₃), exerts a significant influence on the properties of the thioxanthone scaffold primarily through steric hindrance and its electron-donating nature. youtube.com This bulky aliphatic group is extensively used to enhance the solubility of complex organic molecules in common organic solvents. youtube.comnih.gov In the context of thioxanthone derivatives, which feature large, flat aromatic systems, there is a strong tendency for molecules to stack on top of each other (π-stacking). This aggregation can lead to poor solubility, complicating their processing and application. nih.gov The introduction of a sterically demanding tert-butyl group disrupts this intermolecular π-stacking, thereby improving the solubility of the compounds. nih.govnih.gov

Furthermore, the tert-butyl group is an electron-donating group due to an inductive effect, which increases the electron density on the aromatic ring and the hydroxyl group in phenolic compounds. youtube.com This electronic effect can stabilize the molecule, slowing down oxidation rates and protecting sensitive functional groups from unwanted reactions by providing steric protection. youtube.com In the synthesis of thioxanthen-9-one-10,10-dioxides, the introduction of tert-butyl groups at the 3,6-positions has been explored to increase the solubility of this class of compounds while retaining the essential pharmacophoric motif required for biological activity. tum.de The hydrophobic nature of the tert-butyl group also enhances the compound's solubility in non-polar environments like plastics and oils. youtube.com

Effect of Substituents on Optoelectronic Properties

The optoelectronic properties of thioxanthone derivatives are highly sensitive to the nature of the substituents attached to the core structure. By strategically introducing different electron-donating or electron-withdrawing groups, researchers can modulate key parameters like ionization potential, charge mobility, and the capacity for thermally activated delayed fluorescence (TADF).

The ionization potential (IP) is a crucial parameter that reflects the energy required to remove an electron from a molecule and is indicative of the material's ability to inject holes in an electronic device. In donor-acceptor (D-A) type molecules based on a thioxanthone acceptor, the IP is strongly influenced by the strength of the donor moiety.

A study on thioxanthone derivatives coupled with various donor groups revealed that the ionization potentials, measured by the photoelectron emission method, ranged from 5.42 to 5.74 eV. nih.govgoogle.com Derivatives incorporating stronger electron-donating moieties like phenoxazinyl, 3,7-di-tert-butylphenothiazinyl, and 2,7-di-tert-butyl-9,9-dimethylacridanyl showed lower ionization potentials compared to a derivative with a weaker 3,6-di-tert-butylcarbazolyl donor. rsc.org This demonstrates a clear trend: stronger electron-donating groups lead to lower ionization potentials, facilitating more efficient hole injection. rsc.org

The efficiency of organic electronic devices depends on the balanced transport of charge carriers (holes and electrons). The mobility of these carriers is intrinsically linked to the molecular structure and packing in the solid state. For thioxanthone derivatives, the nature of the substituent plays a pivotal role in determining whether the material will be a hole-transporting, electron-transporting, or bipolar material (transporting both holes and electrons). nih.govgoogle.com

In a series of donor-acceptor thioxanthone compounds, those with weaker electron-donating groups, specifically 3,6-di-tert-butylcarbazole (B1356187) and 2,7-di-tert-butyl-9,9-dimethylacridane, were found to exhibit bipolar charge transport with reasonably balanced hole and electron mobilities. nih.govgoogle.comrsc.org For instance, the derivative with the 3,6-di-tert-butylcarbazole donor showed hole and electron mobilities of 6.8 × 10⁻⁵ cm²/(V·s) and 2.4 × 10⁻⁵ cm²/(V·s), respectively. nih.govgoogle.com In contrast, derivatives with stronger donor groups demonstrated predominantly hole-transporting properties. nih.govgoogle.comrsc.org

Table 1: Optoelectronic Properties of Donor-Acceptor Thioxanthone Derivatives

| Donor Moiety | Ionization Potential (eV) nih.govgoogle.comrsc.org | Hole Mobility (μh) (cm²/(V·s)) nih.govgoogle.com | Electron Mobility (μe) (cm²/(V·s)) nih.govgoogle.com | Charge Transport Type nih.govgoogle.com |

| Phenoxazine (B87303) | 5.49 | 3.1 × 10⁻⁴ | - | Hole Transporting |

| 3,6-di-tert-butyl-9H-carbazole | 5.74 | 6.8 × 10⁻⁵ | 2.4 × 10⁻⁵ | Bipolar |

| 3,7-di-tert-butyl-10H-phenothiazine | 5.42 | - | - | Hole Transporting |

| 2,7-di-tert-butyl-9,9-dimethylacridane | 5.55 | 3.1 × 10⁻⁵ | 4.6 × 10⁻⁶ | Bipolar |

Note: Mobilities were recorded at an electric field of 3.6 × 10⁵ V/cm. Dashes indicate data not specified as bipolar in the source.

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows organic light-emitting diodes (OLEDs) to achieve internal quantum efficiencies approaching 100%. Current time information in Bangalore, IN. This process relies on the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons, which is possible in molecules with a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). nih.gov

The design of TADF molecules often involves creating a twisted donor-acceptor (D-A) structure to minimize the ΔEST. nih.gov Thioxanthone derivatives are excellent candidates for TADF materials, acting as the acceptor unit. Current time information in Bangalore, IN. Research has shown that films of thioxanthone derivatives containing phenoxazine or 2,7-di-tert-butyl-9,9-dimethylacridane moieties exhibit efficient TADF. google.comrsc.org These materials can achieve a high photoluminescence quantum yield (PLQY) of up to 50% in the solid state, a phenomenon attributed to solid-state luminescence enhancement. rsc.orgyoutube.com OLEDs fabricated using these compounds as emitters have demonstrated external quantum efficiencies ranging from 0.9% to 10.3%, emitting light from blue to yellow depending on the specific donor substituent. rsc.orgyoutube.com

Relationship Between Molecular Structure and Photopolymerization Efficiency

Thioxanthone and its derivatives are widely used as photoinitiators or photosensitizers in photopolymerization processes, which are fundamental to applications like UV curing of inks, coatings, and 3D printing. Their efficiency is directly related to their photophysical properties, such as light absorption characteristics and the reactivity of their excited states.

The substitution pattern on the thioxanthone ring significantly impacts their performance. The introduction of electron-donating groups at position 2 of the thioxanthone ring leads to a red-shift in the absorption and emission spectra, higher fluorescence quantum yields, and longer singlet state lifetimes. However, these same electron-donating groups tend to decrease the reactivity of the excited triplet state towards the amines and alkenes that are part of the polymerization system.

Novel thioxanthone-based compounds have been developed as components of photoredox catalysts for both free-radical and cationic polymerization upon exposure to visible light LEDs (e.g., 405 nm and 420 nm). The performance of these photoinitiating systems is influenced by the specific substituents on the thioxanthone skeleton. For example, in certain systems, disubstituted thioxanthone derivatives bearing a tertiary amine moiety proved to be significantly more effective at initiating polymerization than those with a secondary amine. The high photosensitivity of some of these novel derivatives has enabled their successful use in high-resolution stereolithography 3D printing.

Steric and Electronic Effects on Molecular Motors Functionality

Molecular motors are sophisticated molecules designed to produce controlled, repetitive motion, typically rotation, upon stimulation by an external energy source like light. google.com The functionality of these motors, which are often based on overcrowded alkenes, critically depends on the steric and electronic properties of their constituent parts. google.com

While thioxanthone-based structures are crucial building blocks in materials science, their direct application as the core functional unit of a rotary molecular motor is not a prominent area of research in the reviewed scientific literature. One study mentions the use of a thioxanthone-based lower half in the synthesis of a chiral ketone, which in turn is a precursor for a molecular motor. In this context, the thioxanthone derivative serves as a synthetic tool rather than the active component of the final motor. Therefore, a detailed analysis of the steric and electronic effects of the 3-tert-butyl-9H-thioxanthen-9-one scaffold on molecular motor functionality cannot be provided based on the available literature.

Isomerism and Positional Effects of Substitution

The substitution pattern on the tricyclic core of 9H-thioxanthen-9-one is a critical determinant of its physicochemical and photophysical properties. Isomerism, particularly the specific position of a substituent like the tert-butyl group on the aromatic rings, can lead to significant variations in the molecule's behavior, including its reactivity, solubility, and interaction with light. The thioxanthen-9-one (B50317) scaffold offers multiple positions for substitution, and the electronic effects and steric hindrance introduced by a functional group are highly dependent on its location.

Research into the structure-property relationships of thioxanthen-9-one derivatives has shown that the placement of substituents can modulate the electronic nature of the excited states. The parent thioxanthen-9-one (TX) possesses two low-lying triplet excited states, the ³nπ* and ³ππ* states, which are close in energy. The relative contribution of these states to the observed triplet state (³TX*) can be influenced by solvent polarity and, crucially, by the electronic nature of substituents on the aromatic rings. researchgate.netustc.edu.cn

The position of these substituents dictates their influence on the chromophore. For instance, studies on substituted thioxanthones used as photoinitiators have revealed that compounds with electron-withdrawing groups at the 2-position are more reactive and efficient. researchgate.net This highlights a distinct positional effect where substitution at C2 directly impacts the photophysical pathways relevant to photoinitiation processes.

In contrast, functionalization at the 3-position has been explored to modify other properties. A study focused on the synthesis of a library of 3-substituted thioxanthen-9-one-10,10-dioxides demonstrated that introducing various amino and amide derivatives at this position could enhance the solubility of the compounds while aiming to preserve a pharmacophoric motif required for biological activity. nih.govnih.gov The synthesis was achieved via nucleophilic aromatic substitution on 3-chlorothioxanthen-9-one-10,10-dioxide, showcasing the chemical accessibility of the C3 position for modification. nih.gov

The following table presents data from the synthesis of 3-substituted thioxanthen-9-one-10,10-dioxides, illustrating the variety of functional groups that can be introduced at the C3 position and the resulting yields. nih.gov

| Entry | Amine Substituent | Product | Yield (%) |

| 1 | Piperidine | 3-(Piperidin-1-yl)thioxanthen-9-one-10,10-dioxide | 99 |

| 2 | 4-Methylpiperidine | 3-(4-Methylpiperidin-1-yl)thioxanthen-9-one-10,10-dioxide | 99 |

| 3 | 4-Hydroxypiperidine | 3-(4-Hydroxypiperidin-1-yl)thioxanthen-9-one-10,10-dioxide | 99 |

| 4 | Piperazine | 3-(Piperazin-1-yl)thioxanthen-9-one-10,10-dioxide | 68 |

| 5 | N-Methylpiperazine | 3-(4-Methylpiperazin-1-yl)thioxanthen-9-one-10,10-dioxide | 99 |

| 6 | N-Phenylpiperazine | 3-(4-Phenylpiperazin-1-yl)thioxanthen-9-one-10,10-dioxide | 99 |

This table is generated based on data from a study on the synthesis of 3-substituted thioxanthen-9-one-10,10-dioxides. nih.gov

Furthermore, the introduction of an amine moiety at different positions has a clear influence on the absorption properties of the thioxanthen-9-one core, affecting its performance in applications like photopolymerization. acs.org A comparative study involving substitution at the 2, 4, and 7 positions would be necessary to fully elucidate the positional effects on the visible light absorption characteristics of these derivatives. acs.org

Advanced Applications in Materials Science and Photochemistry

Organic Electronics and Optoelectronics

The unique electronic and photophysical properties of thioxanthenone derivatives make them promising candidates for use in organic electronic and optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs).

Emitters in Organic Light-Emitting Diodes (OLEDs)

Thioxanthenone derivatives have been investigated as emitters in OLEDs due to their ability to exhibit thermally activated delayed fluorescence (TADF). This process allows for the harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies. For instance, thioxanthone derivatives containing phenoxazine (B87303) or 2,7-di-tert-butyl-9,9-dimethylacridane moieties have demonstrated efficient TADF with a photoluminescence quantum yield of up to 50%. pku.edu.cn OLEDs fabricated with these compounds as emitters have shown external quantum efficiencies ranging from 0.9% to 10.3%, with electroluminescence colors spanning from blue to yellow, depending on the specific donor substituents attached to the thioxanthenone core. pku.edu.cn The introduction of a trifluoromethyl group, as in 2-(Trifluoromethyl)thioxanthen-9-one, has been shown to be beneficial for developing materials for circularly polarized OLEDs, achieving a maximum external quantum efficiency of 20.0%. acs.org

Charge Transport Layers

In addition to their role as emitters, thioxanthenone derivatives can also function in charge transport layers of OLEDs. Some derivatives exhibit bipolar charge transport properties, meaning they can transport both holes and electrons. For example, thioxanthone derivatives with 3,6-di-tert-butylcarbazole (B1356187) or 2,7-di-tert-butyl-9,9-dimethylacridane moieties have shown relatively balanced hole and electron mobilities. pku.edu.cn Specifically, a derivative with a 3,6-di-tert-butylcarbazole substituent displayed hole and electron mobilities of 6.8 × 10⁻⁵ cm²/(V s) and 2.4 × 10⁻⁵ cm²/(V s), respectively. pku.edu.cn Other derivatives have demonstrated predominantly hole-transporting properties. pku.edu.cn The ability to tune the charge transport characteristics through molecular design makes thioxanthenones versatile building blocks for optimizing OLED performance.

| Thioxanthenone Derivative | Application in OLEDs | Key Performance Metric | Reference |

| Thioxanthones with phenoxazine or 2,7-di-tert-butyl-9,9-dimethylacridane | Emitter (TADF) | Photoluminescence quantum yield up to 50% | pku.edu.cn |

| 2-(Trifluoromethyl)thioxanthen-9-one | Emitter (CPL-OLED) | External quantum efficiency of 20.0% | acs.org |

| Thioxanthones with 3,6-di-tert-butylcarbazole | Bipolar Charge Transport | Hole mobility: 6.8 × 10⁻⁵ cm²/(V s), Electron mobility: 2.4 × 10⁻⁵ cm²/(V s) | pku.edu.cn |

Functional Materials Development

The photochemical reactivity of the thioxanthenone core is harnessed in the development of various functional materials, including UV-curable resins and photoactivatable systems.

Components in UV-Curable Resins and Coatings